2-[(4,7-dimethylquinazolin-2-yl)amino]-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline moiety, a piperazine ring, and a bipyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and piperazine intermediates, followed by their coupling with the bipyrimidine core. Common reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The quinazoline moiety may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The piperazine ring can enhance the compound’s solubility and bioavailability, while the bipyrimidine structure contributes to its overall stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: Lacks the piperazine ring, which may affect its solubility and bioavailability.
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: Similar structure but with a different substitution on the piperazine ring.
Uniqueness
The unique combination of the quinazoline, piperazine, and bipyrimidine moieties in 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29N9O |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H29N9O/c1-5-33-8-10-34(11-9-33)25-26-14-19(17(4)28-25)21-13-22(35)31-24(30-21)32-23-27-16(3)18-7-6-15(2)12-20(18)29-23/h6-7,12-14H,5,8-11H2,1-4H3,(H2,27,29,30,31,32,35) |
InChI Key |
SPNXDBZTMAVKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=NC(=C5C=CC(=CC5=N4)C)C |
Origin of Product |
United States |
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